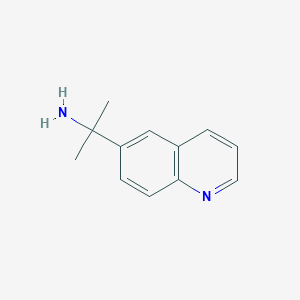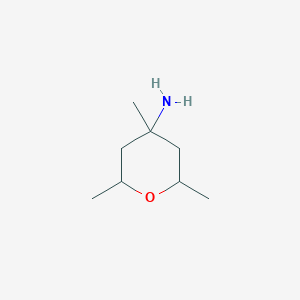
4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both thiazole and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrimidine moiety. Common synthetic routes may include:
Cyclization reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the pyrimidine ring via nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyrimidine or thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting their function.
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).
Pyrimidine derivatives: Compounds containing the pyrimidine ring, such as cytosine, thymine, and uracil.
Uniqueness
4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine is unique due to the specific combination of thiazole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other compounds.
特性
分子式 |
C9H10N4S |
|---|---|
分子量 |
206.27 g/mol |
IUPAC名 |
4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H10N4S/c1-5-8(14-9(10)12-5)7-3-4-11-6(2)13-7/h3-4H,1-2H3,(H2,10,12) |
InChIキー |
WPIKCHVNFQIKPA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Chloroethoxy)phenyl]-[1,3]-dioxolane](/img/structure/B8667326.png)





![2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B8667355.png)







